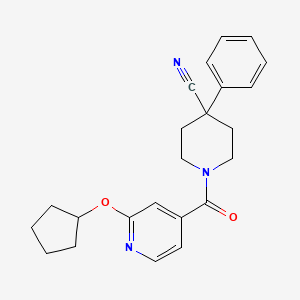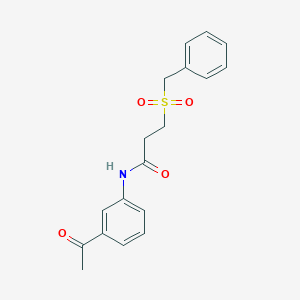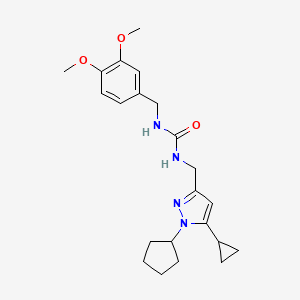
1-(2-(Cyclopentyloxy)isonicotinoyl)-4-phenylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Stereodefined Piperidines and Constrained Amino Acids : Research highlights the synthesis of novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles from 2-(2-Cyano-2-phenylethyl)aziridines. These compounds serve as precursors for synthesizing stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, among other derivatives. This process involves alkylation followed by microwave-assisted cyclization and regiospecific ring opening (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Anodic Cyanation and Carbon Framework Construction : Another study conducted anodic cyanation of methanolic solutions of 2-alkyl-N-phenylpiperidines leading to the formation of 2-cyano-6-alkyl-N-phenylpiperidines with high regioselectivity. This method was applied to construct the carbon framework of perhydrohistrionicotoxin, demonstrating its potential in complex organic synthesis (Malassene, Vanquelef, Toupet, Hurvois, & Moinet, 2003).
Biological Activity and Application
Antimicrobial Activity : The synthesis and evaluation of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives from 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile revealed significant antimicrobial activity for selected derivatives. This showcases the potential of related compounds in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Synthesis of Schiff Bases for Antimicrobial Activity : Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives exhibited excellent antimicrobial activity. This indicates the potential of such compounds in antimicrobial drug development (Puthran et al., 2019).
Corrosion Inhibition : The evaluation of naphthyridine derivatives for corrosion inhibition on mild steel in hydrochloric acid showed that these compounds possess high inhibition activities. This suggests the utility of similar compounds in protecting metals from corrosion, highlighting an industrial application of such chemicals (Singh, Ebenso, Olasunkanmi, Obot, & Quraishi, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-cyclopentyloxypyridine-4-carbonyl)-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c24-17-23(19-6-2-1-3-7-19)11-14-26(15-12-23)22(27)18-10-13-25-21(16-18)28-20-8-4-5-9-20/h1-3,6-7,10,13,16,20H,4-5,8-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOLROMJFWZNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2626713.png)
![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2626715.png)
![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]propanamide](/img/structure/B2626722.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2626723.png)
![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)


![2-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2626732.png)
![2-(5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2626733.png)


